1,5-bis(2-chlorophenyl)-1H-tetrazole
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Overview
Description
1,5-Bis(2-chlorophenyl)-1H-tetrazole is a chemical compound characterized by the presence of two chlorophenyl groups attached to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(2-chlorophenyl)-1H-tetrazole typically involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:
Starting Material: 2-chlorobenzonitrile
Reagent: Sodium azide
Catalyst: Copper(I) iodide
Solvent: Dimethylformamide (DMF)
Conditions: Heating at 120°C for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of methoxy-substituted derivatives
Scientific Research Applications
1,5-Bis(2-chlorophenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-bis(2-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.
Comparison with Similar Compounds
1,5-Bis(2-chlorophenyl)-1H-tetrazole can be compared with other similar compounds, such as:
1,5-Bis(4-chlorophenyl)-1H-tetrazole: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
1,5-Bis(2-chlorophenyl)-1,4-pentadien-3-one: Contains a pentadienone moiety instead of a tetrazole ring, resulting in different chemical properties and applications.
Bis(2-hydroxy-5-chlorophenyl) sulfide:
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8Cl2N4 |
---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
1,5-bis(2-chlorophenyl)tetrazole |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-6-2-1-5-9(10)13-16-17-18-19(13)12-8-4-3-7-11(12)15/h1-8H |
InChI Key |
PSPPYZBYTIBZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=NN2C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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